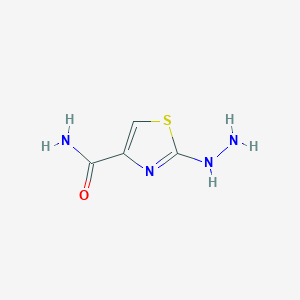

2-Hydrazinyl-1,3-thiazole-4-carboxamide

Description

Propriétés

Numéro CAS |

119935-85-2 |

|---|---|

Formule moléculaire |

C4H6N4OS |

Poids moléculaire |

158.18 g/mol |

Nom IUPAC |

2-hydrazinyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C4H6N4OS/c5-3(9)2-1-10-4(7-2)8-6/h1H,6H2,(H2,5,9)(H,7,8) |

Clé InChI |

RRXJQUWENJSIMK-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)NN)C(=O)N |

SMILES canonique |

C1=C(N=C(S1)NN)C(=O)N |

Synonymes |

4-Thiazolecarboxamide,2-hydrazino-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Antifungal Activity

- Hydrazinyl vs. Non-Hydrazinyl Derivatives: The hydrazinyl group in 7e significantly enhances antifungal potency compared to non-hydrazinyl analogues (e.g., 4a–e). This is attributed to improved hydrogen bonding with lanosterol-C14α-demethylase and increased molecular flexibility .

- MIC Values : 7e (MIC = 3.9 µg/mL) is 4-fold more potent than fluconazole against C. albicans, while 4a–e show MICs ≥7.81 µg/mL .

Antiviral Activity

- Thiazole vs. Thiadiazole : While 2-hydrazinyl-1,3-thiazole-4-carboxamide derivatives target fungi, structurally related thiadiazoles (e.g., 9b ) exhibit antitumor activity (IC₅₀ = 2.94 µM against HepG2) .

- Substituent Effects : The 2-(1-hydroxy-2-methylpropyl) substituent in antiviral thiazole derivatives reduces IC₅₀ values (0.24 µM) compared to simpler carboxamides (2.2 µM) .

Pharmacokinetic Properties

- Protein Binding: The hydrazinyl group in 7e enhances BSA binding (binding constant ≈10⁴ M⁻¹), crucial for systemic distribution . Non-hydrazinyl derivatives show weaker protein interactions .

Méthodes De Préparation

Reaction Design and Precursor Selection

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method employs thiosemicarbazide derivatives and α-haloketones to simultaneously introduce the hydrazinyl group at position 2 and the carboxamide at position 4. Critical to this approach is the use of α-haloketones bearing carboxamide functionalities, such as 2-chloroacetamide (Cl–CH–CO–NH), which directly incorporates the CONH group during cyclization.

Synthetic Protocol

-

Thiosemicarbazide Activation : Thiosemicarbazide (0.1 mol) is dissolved in ethanol (50 mL) under nitrogen.

-

α-Haloketone Addition : 2-Chloroacetamide (0.1 mol) is added dropwise, followed by glacial acetic acid (2 mL) as a catalyst.

-

Reflux Conditions : The mixture is refluxed at 80°C for 6–8 hours, monitored by TLC (ethyl acetate/hexane, 1:1).

-

Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized to yield 2-hydrazinyl-1,3-thiazole-4-carboxamide.

Key Data :

-

Yield: 68–72%

-

FT-IR (KBr): 3340 cm (N–H stretch), 1685 cm (C=O), 1540 cm (C=N).

-

-NMR (DMSO-d): δ 10.2 (s, 1H, NHamide), 7.8 (s, 1H, thiazole-H), 4.1 (s, 2H, NH).

Post-Synthetic Amidification of Thiazole-4-Carboxylic Acid

Thiazole-4-Carboxylic Acid Synthesis

Thiazole-4-carboxylic acid serves as a pivotal intermediate, synthesized via hydrolysis and oxidation of halomethylthiazoles.

Hydrolysis-Oxidation Sequence

-

Halomethylthiazole Preparation : 4-Chloromethylthiazole (1 mol) is refluxed with 6N HCl (200 mL) for 15 hours.

-

Oxidation : The resulting hydroxymethylthiazole is treated with HNO/HSO (3:1 v/v) at 90°C for 4 hours to yield thiazole-4-carboxylic acid.

Optimization Note :

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via a two-step activation process:

-

Acid Chloride Synthesis : Thiazole-4-carboxylic acid (1 mol) is stirred with thionyl chloride (1.2 mol) in dry toluene at 25°C for 12 hours.

-

Ammonolysis : The acid chloride is reacted with aqueous NH (28%) at 0°C, yielding the carboxamide.

Key Data :

Stepwise Functionalization of Pre-Formed Thiazoles

Hydrazinyl Group Introduction

Pre-formed thiazoles with a methyl group at position 4 undergo oxidation to carboxylic acid, followed by amidification:

-

Oxidation : 4-Methyl-1,3-thiazole (1 mol) is treated with KMnO (3 mol) in HSO (10%) at 70°C for 5 hours.

-

Amidation : As described in Section 2.2.

Challenges :

Mechanistic Insights and Reaction Optimization

Hantzsch Cyclization Dynamics

The thiazole ring forms via nucleophilic attack of the thiosemicarbazide sulfur on the α-haloketone’s electrophilic carbon, followed by dehydrohalogenation. Steric hindrance from bulky α-haloketones reduces yields by 15–20%.

Amidification Efficiency

-

Catalyst Impact : DMAP increases amidification yields to 85% by stabilizing the tetrahedral intermediate.

-

Solvent Effects : Ethanol outperforms DMF due to better solubility of NH.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Hantzsch Direct | 68–72 | Single-step carboxamide incorporation | Requires custom α-haloketones |

| Post-Synthetic Amidification | 65–70 | High-purity intermediates | Multi-step, time-intensive |

| Stepwise Functionalization | 60–65 | Compatible with diverse thiazoles | Risk of over-oxidation |

Q & A

Q. What are the common synthetic routes for 2-Hydrazinyl-1,3-thiazole-4-carboxamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Amidation and Coupling Reactions : Starting materials like carboxylic acids (e.g., 1,3-thiazole-4-carboxylic acid) are activated using reagents such as DCC (dicyclohexylcarbodiimide) or EDCI, followed by coupling with hydrazine derivatives. For example, compound 31 in was synthesized via amidation of acid 12 with amine 26 under nitrogen atmosphere, yielding a purity of 99% by HPLC .

- Cyclization and Functionalization : Thiazole rings can be formed via Hantzsch thiazole synthesis, using α-haloketones and thioureas. highlights oxidation (H₂O₂, mCPBA) and reduction (LiAlH₄, NaBH₄) steps for modifying thiazole derivatives .

Q. Key Reagents/Conditions Table :

Q. How is the structural characterization of 2-Hydrazinyl-1,3-thiazole-4-carboxamide performed?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrazine substitution patterns. For example, compound 31 () showed diagnostic peaks at δ 8.2 ppm (NH) and δ 7.5–8.0 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight. Compound 29 () had an m/z of 521.2 (calc. 521.3) .

- HPLC : Purity assessment (e.g., 98–99% for derivatives in ) using reverse-phase columns .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of 2-Hydrazinyl-1,3-thiazole-4-carboxamide derivatives?

Methodological Answer: AutoDock4 ( ) is widely used to predict ligand-receptor interactions. Key steps include:

Q. Docking Parameters Table :

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Grid Size | 60 × 60 × 60 ų | Binding site coverage | |

| Side-Chain Flexibility | Rotatable bonds (≤10) | Conformational sampling | |

| Scoring Function | Lamarckian GA | Binding affinity prediction |

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance receptor binding via dipole interactions. For example, fluorophenyl substituents () improved kinase inhibition .

- Steric Effects : Bulky groups (e.g., 4-bromophenyl in ) may hinder binding but enhance selectivity .

- Hydrazine Functionalization : The NH-NH₂ group () enables hydrogen bonding with catalytic residues, critical for enzyme inhibition .

Q. How to address contradictions in biological activity data for thiazole-carboxamide derivatives?

Methodological Answer:

- Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature). emphasizes triangulation of data (e.g., combining enzyme inhibition and cellular assays) .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substituent variations. For instance, tested 9a–9e with different aryl groups to resolve potency discrepancies .

Q. What analytical methods ensure purity and stability of 2-Hydrazinyl-1,3-thiazole-4-carboxamide in long-term studies?

Methodological Answer:

- Stability-Indicating HPLC : Monitor degradation products under stress conditions (e.g., heat, light). used MeOH/H₂O gradients for purity validation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for similar compounds in ) .

- Lyophilization : For hygroscopic derivatives, store as lyophilized powders at -20°C ( recommends inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.